molecular formula C12H12ClN3O B2799522 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol CAS No. 2200541-85-9

2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol

Cat. No.: B2799522
CAS No.: 2200541-85-9
M. Wt: 249.7
InChI Key: REEXJWBZDZDENV-UHFFFAOYSA-N
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Description

2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a quinazoline moiety, which is known for its diverse biological activities, and a cyclobutanol group, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol typically involves the reaction of 6-chloroquinazoline with cyclobutanol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinazoline moiety to dihydroquinazoline derivatives.

    Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like primary amines or thiols are used in the presence of a base, such as triethylamine, to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Quinazoline N-oxide derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives, depending on the nucleophile used.

Scientific Research Applications

2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Chloroquinazolin-4-yl)amino]ethan-1-ol: This compound has a similar quinazoline structure but with an ethan-1-ol group instead of a cyclobutanol group.

    2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol: This compound features a cyclopentan-1-ol group and a methylamino substitution, making it structurally similar but with different chemical properties.

Uniqueness

2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol is unique due to its combination of a quinazoline moiety and a cyclobutanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(6-chloroquinazolin-4-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-7-1-2-9-8(5-7)12(15-6-14-9)16-10-3-4-11(10)17/h1-2,5-6,10-11,17H,3-4H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEXJWBZDZDENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=NC=NC3=C2C=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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